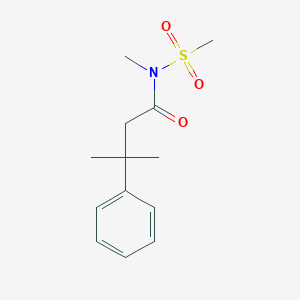![molecular formula C15H21N3O2 B7583835 N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, also known as NDMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NDNC is a pyrrolidine derivative that is structurally similar to other compounds that have been found to have biological activity, such as nicotine and anabasine.
Applications De Recherche Scientifique
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and motor control. NDNC has also been found to modulate dopamine release in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Mécanisme D'action
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide acts as a partial agonist at nicotinic acetylcholine receptors, which are located throughout the body, including in the brain. When NDNC binds to these receptors, it activates them to a lesser extent than a full agonist would, resulting in a moderate increase in receptor activity. This activation can lead to increased dopamine release in the brain, which is thought to be responsible for some of the compound's effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects, including increased dopamine release in the brain, improved cognitive performance, and reduced anxiety-like behavior in animal models. It has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce nicotine self-administration in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers who may not have access to more complex compounds. Another advantage is that it has been shown to have a variety of effects on behavior and cognition, making it a useful tool for studying these processes. However, one limitation of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that its effects are relatively weak compared to other compounds, which may limit its usefulness in some contexts.
Orientations Futures
There are several future directions for research on N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease, where its ability to modulate dopamine release could be beneficial. Another area of interest is its potential as a tool for studying the role of nicotinic acetylcholine receptors in behavior and cognition. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, as well as its potential limitations and drawbacks.
Méthodes De Synthèse
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide can be synthesized in a few steps from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with dimethylamine to form N,N-dimethyl-4-methylbenzamide. This intermediate is then reacted with pyrrolidine and triethylamine to form N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-6-7-12(10-13(11)14(19)17(2)3)16-15(20)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUGUFWUYQQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)



![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)




![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)